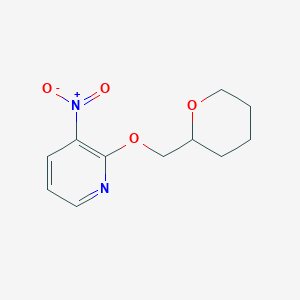

3-Nitro-2-(tetrahydro-2H-pyran-2-ylmethoxy)pyridine

Descripción

Propiedades

IUPAC Name |

3-nitro-2-(oxan-2-ylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c14-13(15)10-5-3-6-12-11(10)17-8-9-4-1-2-7-16-9/h3,5-6,9H,1-2,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTVSWRKFGCLRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)COC2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401236484 | |

| Record name | Pyridine, 3-nitro-2-[(tetrahydro-2H-pyran-2-yl)methoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401236484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287218-47-6 | |

| Record name | Pyridine, 3-nitro-2-[(tetrahydro-2H-pyran-2-yl)methoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1287218-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3-nitro-2-[(tetrahydro-2H-pyran-2-yl)methoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401236484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Precursor Preparation

The precursor, 2-(tetrahydro-2H-pyran-2-ylmethoxy)pyridine , can be synthesized by nucleophilic substitution reactions involving pyridine derivatives and tetrahydro-2H-pyran-2-ylmethanol or its derivatives. Although explicit detailed routes for this precursor are less documented, the general approach involves:

- Activation of the hydroxyl group on tetrahydro-2H-pyran-2-ylmethanol (e.g., as a tosylate or halide).

- Nucleophilic substitution on 2-hydroxypyridine or 2-chloropyridine to form the ether linkage.

Nitration of the Pyridine Ring

The nitration process introduces the nitro group at the 3-position of the pyridine ring. This is typically achieved by treating the precursor with a nitrating mixture consisting of nitric acid and sulfuric acid under carefully controlled temperature conditions to ensure regioselectivity and to avoid over-nitration or degradation.

- Reaction Conditions:

- Temperature: Maintained between 0°C to 30°C during addition of nitrating agents.

- Nitrating agents: Fuming nitric acid combined with concentrated sulfuric acid.

- Reaction time: Approximately 1 hour at controlled temperature.

- Quenching: The reaction mixture is quenched in ice to stop the reaction and facilitate product isolation.

This method is consistent with classical electrophilic aromatic substitution nitration adapted for pyridine derivatives, where the directing effects of substituents and reaction conditions are optimized for selective 3-nitration.

Isolation and Purification

After nitration, the reaction mass is typically:

- Quenched in ice or cold water.

- Extracted with organic solvents such as dichloromethane or ethyl acetate.

- The organic layer is dried over anhydrous sodium sulfate.

- Concentrated under reduced pressure to isolate the crude product.

- Further purified by recrystallization or chromatography to achieve high purity.

Industrial Preparation and Process Optimization

Industrial-scale production of this compound often employs continuous flow reactors for the nitration step. This approach offers:

- Enhanced control over reaction temperature and mixing.

- Improved safety due to minimized handling of large volumes of nitrating agents.

- Higher yields and reproducibility.

- Reduced formation of side products.

Automated systems allow precise control of reaction parameters such as flow rate, temperature, and stoichiometry, which is critical for scaling up the nitration reaction.

Comparative Analysis of Preparation Methods

| Aspect | Batch Nitration Method | Continuous Flow Nitration Method |

|---|---|---|

| Reaction Control | Manual control, temperature sensitive | Automated precise control |

| Safety | Higher risk due to handling bulk nitrating agents | Safer due to smaller reaction volumes |

| Yield | Moderate to high (variable) | Consistently high |

| Scalability | Limited by safety and control | High scalability |

| Environmental Impact | Generates more waste and requires neutralization | Reduced waste, greener process |

Related Research Findings

The nitration of pyridine derivatives is well-documented to proceed regioselectively under controlled acidic conditions, favoring substitution at the 3-position when an electron-donating group (such as the tetrahydro-2H-pyran-2-ylmethoxy moiety) is present at the 2-position.

The use of mixed acids (nitric and sulfuric) remains the most effective nitrating agent for such heterocyclic compounds, balancing reactivity and selectivity.

Diazotization and hydrolysis steps are sometimes employed to modify precursor amino-pyridine derivatives to hydroxy-pyridines, which can then be further functionalized, as seen in related nitropyridine syntheses.

Green chemistry approaches have been explored for related nitropyridine compounds, focusing on minimizing waste and improving atom economy, which can be adapted for the preparation of this compound.

Summary Table of Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Synthesis of 2-(tetrahydro-2H-pyran-2-ylmethoxy)pyridine precursor | Nucleophilic substitution, activation of hydroxyl group | Ether-linked pyridine precursor |

| 2 | Nitration of precursor | HNO3 + H2SO4, 0-30°C, 1 hour | This compound |

| 3 | Quenching and extraction | Ice/water quench, dichloromethane extraction | Crude nitropyridine |

| 4 | Purification | Drying, concentration, recrystallization | Pure target compound |

Análisis De Reacciones Químicas

Types of Reactions

3-Nitro-2-(tetrahydro-2H-pyran-2-ylmethoxy)pyridine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the position ortho to the nitro group.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

Reduction: Formation of 3-amino-2-(tetrahydro-2H-pyran-2-ylmethoxy)pyridine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-Nitro-2-(tetrahydro-2H-pyran-2-ylmethoxy)pyridine is used in a wide range of scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: In the study of enzyme mechanisms and as a probe for biological assays.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-Nitro-2-(tetrahydro-2H-pyran-2-ylmethoxy)pyridine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The pyridine ring can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity.

Comparación Con Compuestos Similares

Substituent Diversity and Structural Features

The substituent at position 2 of the pyridine ring significantly impacts molecular properties. Key analogs include:

- 3-Nitro-2-phenoxypyridine: Substituted with a phenoxy group, offering moderate steric bulk and π-conjugation .

- 3-Nitro-2-(trifluoromethyl)pyridine : Features a highly electron-withdrawing trifluoromethyl group, enhancing electrophilicity .

- 3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine : Combines electron-withdrawing (trifluoroethyl) and ether functionalities .

- 3-Nitro-2-(piperidin-3-ylmethoxy)pyridine : Incorporates a basic piperidine moiety, influencing solubility and biological interactions .

Physicochemical Properties

The table below summarizes available data for comparison:

Spectroscopic and Analytical Data

- NMR Spectroscopy: For 3-nitro-2-phenoxypyridine, $ ^1H $ NMR shows aromatic protons at δ 7.2–8.5 ppm, while the tetrahydro-2H-pyran group in the target compound would exhibit signals for cyclic ether protons (δ 3.5–4.5 ppm) and pyran methylene groups (δ 1.5–2.0 ppm) .

- HRMS : Used to confirm molecular weights in analogs like 3-nitro-2-(trifluoromethyl)pyridine (m/z 192.10) and piperidinylmethoxy derivatives (m/z 237.26) .

Actividad Biológica

3-Nitro-2-(tetrahydro-2H-pyran-2-ylmethoxy)pyridine is a compound of interest due to its potential biological activities. Its chemical structure, featuring a nitro group and a tetrahydropyran moiety, suggests possible interactions with biological targets. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₁₁H₁₄N₂O₄, with a molecular weight of approximately 226.24 g/mol. It is classified as an irritant and has been synthesized for various biological evaluations .

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit significant biological activities, including:

- Antiplatelet Activity : Analogous compounds have shown promise in inhibiting platelet aggregation, which is crucial for preventing thrombotic events .

- Neuroprotective Effects : Some derivatives have demonstrated the ability to protect neuronal cells from apoptosis and oxidative stress, suggesting potential applications in neurodegenerative diseases .

- Anti-inflammatory Properties : Compounds within this chemical class have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, highlighting their therapeutic potential in inflammatory conditions .

The mechanisms through which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and phosphodiesterases (PDEs) .

- Receptor Modulation : The compound may interact with specific receptors that mediate cellular responses to stress and inflammation.

Table 1: Summary of Biological Activities

Case Study 1: Antiplatelet Activity

A study evaluated various derivatives of tetrahydropyran compounds for their antiplatelet activity. The results indicated that certain analogs exhibited potent inhibition comparable to established antiplatelet agents like prasugrel and aspirin, suggesting a viable pathway for drug development targeting cardiovascular diseases .

Case Study 2: Neuroprotective Effects

In vitro assays demonstrated that compounds similar to this compound could significantly enhance cell viability in neuronal cell lines exposed to neurotoxic agents. The protective effects were attributed to the modulation of oxidative stress pathways and apoptosis inhibition .

Q & A

Q. What are the optimal synthetic routes for 3-nitro-2-(tetrahydro-2H-pyran-2-ylmethoxy)pyridine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using 2-chloro-3-nitropyridine and tetrahydro-2H-pyran-2-ylmethanol under basic conditions. Key parameters include:

- Solvent Choice : Polar aprotic solvents like DMF or THF enhance reactivity due to improved nucleophilicity of the alkoxide intermediate .

- Temperature : Reactions typically proceed at 60–80°C to balance reaction rate and side-product formation .

- Base Selection : K₂CO₃ or NaH are effective for deprotonating the alcohol, with yields >80% reported in optimized protocols .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR :

- The tetrahydro-2H-pyran (THP) methoxy group shows distinct signals: a downfield shift (~3.5–4.5 ppm) for the OCH₂ protons and a multiplet for the THP ring protons .

- Nitro group deshields adjacent pyridine protons, leading to characteristic splitting patterns .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass accuracy to rule out impurities .

- IR : Strong NO₂ asymmetric/symmetric stretches near 1520 cm⁻¹ and 1340 cm⁻¹ .

Q. How does the THP-protecting group influence the compound’s stability and reactivity in downstream applications?

Methodological Answer: The THP group:

- Enhances Stability : Protects the methoxy group from oxidation or nucleophilic attack during multi-step syntheses .

- Facilitates Deprotection : Acidic conditions (e.g., HCl/THF) cleave the THP ether without affecting the nitro group, enabling modular functionalization .

- Modulates Solubility : Improves solubility in organic solvents (e.g., ethyl acetate, THF), aiding purification .

Q. What purification strategies are recommended to isolate high-purity this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with cyclohexane/ethyl acetate (5:5 v/v) as eluent (Rf ≈ 0.4) .

- Recrystallization : Ethanol or acetonitrile yields crystals with >95% purity; monitor melting points (e.g., 171–173°C for analogous compounds) to confirm homogeneity .

Q. How can researchers validate the absence of regioisomeric byproducts in the final compound?

Methodological Answer:

- 2D NMR (COSY, NOESY) : Correlate coupling between the THP methoxy protons and pyridine protons to confirm substitution at the 2-position .

- GC-MS or HPLC : Compare retention times with authentic standards; regioisomers often exhibit distinct elution profiles .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during synthesis, such as nitro group reduction or THP ring opening?

Methodological Answer:

- Nitro Reduction : Catalyzed by residual transition metals (e.g., Pd/C); use degassed solvents and inert atmospheres to suppress .

- THP Ring Opening : Occurs under strongly acidic or high-temperature conditions; optimize pH (neutral to mild basic) and reaction duration .

- Mitigation Strategy: Include scavengers (e.g., EDTA for metal chelation) and monitor reaction progress via TLC .

Q. How do solvent polarity and concentration affect the compound’s fluorescence properties, and what experimental controls are essential?

Methodological Answer:

- Solvent Effects : Polar solvents (e.g., acetonitrile) stabilize excited states, enhancing fluorescence intensity. Compare emission spectra in THF, EtOH, and EtOAc .

- Concentration Quenching : At >1 mM, aggregation reduces quantum yield; perform serial dilutions (0.1–10 µM) to identify optimal ranges .

- Controls: Use degassed solvents to minimize oxygen quenching and calibrate instrumentation with standard fluorophores .

Q. What computational methods can predict the compound’s electronic structure and guide derivatization for target-specific applications?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map HOMO/LUMO orbitals, identifying reactive sites for electrophilic substitution .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina; prioritize nitro group positioning for hydrogen bonding .

Q. How can contradictions in spectral data (e.g., NMR splitting vs. computational predictions) be resolved?

Methodological Answer:

- Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) can reveal conformational exchange broadening signals .

- X-ray Crystallography : Resolve ambiguities by determining solid-state structure; compare bond lengths/angles with DFT-optimized models .

Q. What strategies improve the compound’s applicability in multi-component reactions (e.g., catalysis or heterocycle assembly)?

Methodological Answer:

- Ligand Design : Utilize the nitro group as an electron-withdrawing substituent to activate pyridine for cross-coupling (e.g., Suzuki-Miyaura) .

- Protecting Group Compatibility : Pair THP with acid-labile groups (e.g., Boc) for sequential deprotection in complex syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.